molecular formula C22H20N2O7 B2411932 8-ethoxy-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one CAS No. 892758-53-1

8-ethoxy-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

Cat. No.: B2411932
CAS No.: 892758-53-1
M. Wt: 424.409
InChI Key: NKESDRYWVZBHLU-UHFFFAOYSA-N
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Description

8-ethoxy-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of an ethoxy group, a trimethoxyphenyl group, and an oxadiazole ring. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced by reacting the chromen-2-one derivative with an appropriate hydrazide, followed by cyclization using a dehydrating agent such as phosphorus oxychloride.

    Attachment of the Trimethoxyphenyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

8-ethoxy-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 8-ethoxy-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-ethoxy-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
  • 6-ethoxy-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
  • 5-ethoxy-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

Uniqueness

The uniqueness of 8-ethoxy-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one lies in its specific substitution pattern, which can confer distinct chemical and biological properties. This compound’s unique combination of functional groups and structural features makes it a valuable target for further research and development.

Properties

IUPAC Name

8-ethoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O7/c1-5-29-15-8-6-7-12-9-14(22(25)30-18(12)15)21-23-20(24-31-21)13-10-16(26-2)19(28-4)17(11-13)27-3/h6-11H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKESDRYWVZBHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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